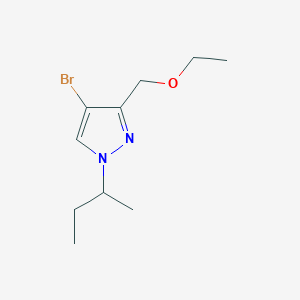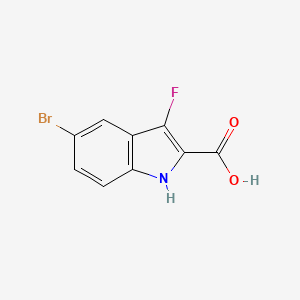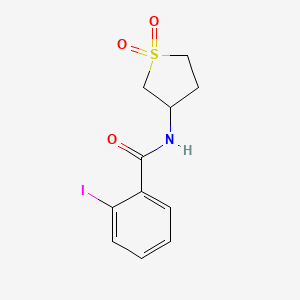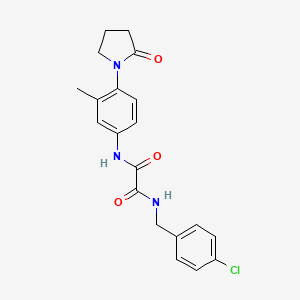
4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as BEME, and it is a pyrazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or receptors, which could lead to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound may have potential biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory and analgesic properties, which could make it useful in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole in lab experiments include its potential therapeutic properties and its ability to be synthesized using various methods. However, the limitations of using this compound include its limited solubility and potential toxicity.
Future Directions
There are several future directions for research involving 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole. These include:
1. Further investigation into the mechanism of action of this compound to better understand its potential therapeutic effects.
2. The synthesis of new pyrazole derivatives using this compound as a starting material.
3. The development of new drugs based on the potential therapeutic properties of this compound.
4. The investigation of the potential toxicity of this compound and its derivatives to ensure their safety in future applications.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis methods, potential therapeutic properties, and limitations have been discussed, along with future directions for research. Further investigation into this compound could lead to the development of new drugs and therapies for various diseases and conditions.
Synthesis Methods
The synthesis of 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole has been achieved using different methods, including the reaction of 3-(ethoxymethyl)-1H-pyrazole-4-carbaldehyde with sec-butylmagnesium bromide. Another synthesis method involves the reaction of 1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole-4-carbaldehyde with N-bromo succinimide.
Scientific Research Applications
4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole has been used in various scientific research applications, including the synthesis of new pyrazole derivatives. This compound has also been used in the development of new drugs due to its potential therapeutic properties.
properties
IUPAC Name |
4-bromo-1-butan-2-yl-3-(ethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-4-8(3)13-6-9(11)10(12-13)7-14-5-2/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRPCAJFEDYSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COCC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2668424.png)

![2-[(trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B2668428.png)
![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2668429.png)
![N-(3-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2668430.png)



![N-[6-(propanoylamino)-1,3-thiazolo[5,4-f]benzothiazol-2-yl]propanamide](/img/structure/B2668435.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2668436.png)
![5,7-Dimethyl-2-[(4-phenoxybutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2668438.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2668439.png)
![[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2668440.png)